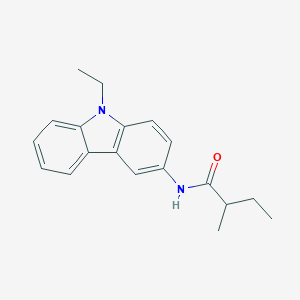
N-(9-ethylcarbazol-3-yl)-2-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9-ethylcarbazol-3-yl)-2-methylbutanamide, also known as EB-1020, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. EB-1020 belongs to the family of carbazole derivatives and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The exact mechanism of action of N-(9-ethylcarbazol-3-yl)-2-methylbutanamide is not fully understood. However, it has been suggested that this compound acts on the cholinergic system by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In preclinical studies, it has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of using N-(9-ethylcarbazol-3-yl)-2-methylbutanamide in lab experiments is its high purity, which ensures accurate and reproducible results. Additionally, this compound has been extensively studied in preclinical models, which makes it a well-characterized compound for future studies. However, one limitation of using this compound is its limited solubility in water, which can make it challenging to administer in some experimental settings.
将来の方向性
There are several future directions for the study of N-(9-ethylcarbazol-3-yl)-2-methylbutanamide. One area of interest is its potential as a therapeutic agent for neurological disorders. Further preclinical studies are needed to determine the optimal dose and administration route for this compound in these disorders. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential. Another area of interest is the development of new synthetic methods for this compound that can improve its solubility and bioavailability. Overall, the study of this compound has the potential to lead to the development of new treatments for neurological disorders.
In conclusion, this compound is a novel compound that has shown promising results in preclinical studies for the treatment of neurological disorders. Its high purity and well-characterized properties make it a suitable compound for future studies. Further research is needed to fully understand its mechanism of action and therapeutic potential.
合成法
The synthesis method of N-(9-ethylcarbazol-3-yl)-2-methylbutanamide involves the reaction of 9-ethylcarbazole with 2-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a purity of over 99%. The synthesis process has been optimized to ensure high yield and purity, making it suitable for large-scale production.
科学的研究の応用
N-(9-ethylcarbazol-3-yl)-2-methylbutanamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been found to exhibit neuroprotective and anti-inflammatory properties, which make it a potential candidate for the treatment of these disorders.
特性
分子式 |
C19H22N2O |
|---|---|
分子量 |
294.4 g/mol |
IUPAC名 |
N-(9-ethylcarbazol-3-yl)-2-methylbutanamide |
InChI |
InChI=1S/C19H22N2O/c1-4-13(3)19(22)20-14-10-11-18-16(12-14)15-8-6-7-9-17(15)21(18)5-2/h6-13H,4-5H2,1-3H3,(H,20,22) |
InChIキー |
UTYUIYZGDGOFKM-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)NC1=CC2=C(C=C1)N(C3=CC=CC=C32)CC |
正規SMILES |
CCC(C)C(=O)NC1=CC2=C(C=C1)N(C3=CC=CC=C32)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-3-[(2-ethoxybenzoyl)amino]-N-isopentylbenzamide](/img/structure/B309441.png)
![4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309442.png)
![4-chloro-N-isopentyl-3-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B309445.png)
![Propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B309446.png)
![4-chloro-3-[(2-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B309448.png)
![Ethyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B309449.png)
![4-chloro-N-isobutyl-3-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B309450.png)
![Propyl 3-methoxy-4-[(2-methoxybenzoyl)oxy]benzoate](/img/structure/B309451.png)
![Propyl 2-hydroxy-5-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B309452.png)
![4-chloro-N-(4-fluorophenyl)-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B309453.png)
![N-(2-ethoxyphenyl)-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B309456.png)
![N-(2-chlorophenyl)-4-[(1-naphthylacetyl)amino]benzamide](/img/structure/B309458.png)
![Propyl 4-chloro-3-[(1-naphthylacetyl)amino]benzoate](/img/structure/B309460.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B309463.png)